4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
This compound features a benzene-sulfonamide core substituted with ethoxy (C₂H₅O) and fluoro (F) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is connected to a hybrid methyl group bridging a pyridin-3-yl ring and an oxan-4-yl (tetrahydropyran) moiety. The pyridine and oxane substituents may contribute to conformational flexibility and solubility, distinguishing it from rigid adamantane-based analogs (e.g., ) .
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-2-26-18-6-5-16(12-17(18)20)27(23,24)22-19(14-7-10-25-11-8-14)15-4-3-9-21-13-15/h3-6,9,12-14,19,22H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQRYHMDQBAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzene Sulfonamide Core: This can be achieved through sulfonation reactions where a benzene derivative is treated with sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Introduction of the Fluoro and Ethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or ethyl iodide.
Attachment of the Oxan-4-yl and Pyridin-3-yl Methyl Groups: This step may involve nucleophilic substitution reactions where the benzene sulfonamide core is reacted with oxan-4-yl and pyridin-3-yl methyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Findings
Electronic and Steric Effects: The target compound’s ethoxy group may improve solubility compared to the trifluoromethyl () or chlorophenyl () substituents, which increase lipophilicity . The oxan-4-yl group offers conformational flexibility, contrasting with the rigid adamantane () or chromenone () cores .
Synthesis and Yield :
- Compound 10 () and Example 53 () show moderate synthesis yields (28%), suggesting challenges in coupling boronic acids or stabilizing intermediates. The target compound’s synthesis may face similar hurdles .
Biological Implications :
- Pyridine-containing sulfonamides (e.g., ) are linked to kinase or receptor antagonism. The target compound’s pyridin-3-yl group may facilitate hydrogen bonding in active sites .
- Adamantane derivatives () exhibit enhanced blood-brain barrier penetration, whereas the oxan-4-yl group in the target compound likely prioritizes peripheral action .
Activité Biologique
The compound 4-ethoxy-3-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in oncology and metabolic disorders. This article reviews the biological activity, mechanism of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes an ethoxy group, a fluorine atom, and a sulfonamide moiety, which are crucial for its biological interactions.
The primary mechanism of action for this compound involves inhibition of specific protein-protein interactions, particularly targeting the menin-mixed lineage leukemia (MLL) interaction. This interaction is critical in various hematological malignancies, making it a potential therapeutic target. The compound's ability to disrupt this interaction suggests its role as a novel anticancer agent.
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, related compounds have shown:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Analogue A | MLL | 0.58 | Tumor stasis in xenograft models |
| Analogue B | OXPHOS | 0.31 | Significant cytotoxicity in pancreatic cancer cells |
These findings underline the compound's potential efficacy in inhibiting tumor growth through various pathways.
Selectivity and Potency
The selectivity profile of 4-ethoxy derivatives has been extensively studied. Substitutions at the pyridine position have been shown to enhance potency and selectivity towards specific kinases involved in cancer proliferation. For example, modifications leading to increased aqueous solubility have been linked to improved pharmacokinetic profiles in preclinical models .
Case Studies
- GTL-16 Human Gastric Carcinoma Model : In vivo studies demonstrated that the administration of related compounds resulted in complete tumor stasis, indicating effective inhibition of tumor growth through targeted mechanisms.
- Pan02 Syngeneic Pancreatic Cancer Model : Another study highlighted the efficacy of benzene disulfonamides as OXPHOS inhibitors, showing significant reductions in ATP production and subsequent tumor cell death, suggesting a promising avenue for therapeutic development .
Safety and Pharmacokinetics
Preclinical safety assessments have shown favorable profiles for compounds within this class. Notably, one study reported low-grade adverse effects such as nausea and fatigue without severe metabolic complications during phase I trials . This suggests a manageable safety profile conducive to further clinical exploration.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 4-ethoxy-3-fluorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 68–75% | |
| Amine Coupling | Oxan-4-amine, pyridine-3-carboxaldehyde, NaBH₃CN, MeOH | 63% (analogous) |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
A combination of techniques is required for full structural elucidation:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy, fluoro, and pyridine protons) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions, as demonstrated in structurally related sulfonamides .
Q. Key Data from Analogous Compounds :
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.5–8.7 (pyridine-H), δ 1.4–1.6 (ethoxy-CH₃) | |
| X-ray | Dihedral angle between benzene and pyridine rings: 72.5° |
How can researchers design assays to evaluate its biological activity?
Basic Research Question
Standard assays include:
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or phosphatase inhibition profiling using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria .
Q. Experimental Design Considerations :
- Use positive controls (e.g., ABT-751 for antimitotic activity ).
- Validate solubility in DMSO/PBS and stability under assay conditions .
How can structure-activity relationship (SAR) studies optimize its therapeutic potential?
Advanced Research Question
SAR strategies for sulfonamide derivatives focus on:
Q. Example SAR Table (Analogous Compounds) :
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Ethoxy | 0.85 (HCT-116) | |
| 4-Methoxy | 1.2 (HCT-116) | |
| 3-CF₃-Pyridine | 0.62 (Kinase X) |
How to resolve contradictions between in vitro and in vivo efficacy data?
Advanced Research Question
Discrepancies often arise from pharmacokinetic limitations or off-target effects. Mitigation strategies include:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Orthogonal Assays : Validate in vitro hits with ex vivo models (e.g., patient-derived organoids) .
Case Study :
A tricyclic sulfonamide analogue showed strong in vitro antimitotic activity (IC₅₀ = 0.2 μM) but poor in vivo efficacy due to rapid hepatic clearance. Reformulation with PEGylation improved tumor suppression by 40% .
What computational methods predict its binding modes and target interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., Aurora A) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity .
Key Insight :
The oxan-4-yl group may occupy hydrophobic pockets in kinase targets, while the sulfonamide acts as a hydrogen-bond acceptor .
How to address solubility challenges during formulation?
Advanced Research Question
- Co-solvent Systems : Use β-cyclodextrin or Captisol® to enhance aqueous solubility .
- Salt Formation : Convert to hydrochloride or sodium salts via reaction with HCl/NaOH .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide .
Example :
A related compound’s solubility increased from 0.1 mg/mL (free base) to 12 mg/mL as a hydrochloride salt .
What analytical methods ensure purity and stability in long-term studies?
Advanced Research Question
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Forced Degradation Studies : Expose to UV light, H₂O₂, or acidic/alkaline conditions to identify labile groups .
- Chiral HPLC : Confirm enantiomeric purity if stereocenters are present .
Q. Stability Data (Analogous Compound) :
| Condition | Degradation After 30 Days |
|---|---|
| 40°C/75% RH | <5% impurity |
| UV Light (254 nm) | 15% degradation |
How to scale up synthesis while maintaining reproducibility?
Advanced Research Question
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Safety Protocols : Conduct hazard analysis for exothermic steps (e.g., sulfonylation) .
Case Study :
Scaling a sulfonamide reaction from 10 mmol to 1 mol required reducing ClCH₂COCl addition rate to prevent thermal runaway, achieving 85% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
